molecular formula C25H23N3O4S B265299 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B265299
M. Wt: 461.5 g/mol
InChI Key: LKUSWQAHJXLNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as ETP-46321, is a synthetic compound with potential therapeutic applications. It belongs to the family of chromeno[2,3-c]pyrrole-3,9-dione derivatives and has been found to exhibit promising biological activities. Additionally, this paper will list several future directions for further research on this compound.

Mechanism of Action

The exact mechanism of action of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to inhibit the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and subsequent downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines, reduces the proliferation of cancer cells, and induces apoptosis in cancer cells. In animal models, 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to reduce inflammation and fibrosis in the liver and lungs. Additionally, 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic activities, making it a promising candidate for drug development. Additionally, 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to have a favorable safety profile in preclinical studies. However, a limitation of using 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

Several future directions for further research on 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:
1. Investigating the mechanism of action of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in more detail to better understand its therapeutic potential.
2. Conducting clinical trials to evaluate the safety and efficacy of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in humans.
3. Exploring the potential of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as a treatment for other inflammatory and fibrotic diseases.
4. Investigating the potential of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as a combination therapy with other anti-cancer agents.
5. Developing more efficient and cost-effective methods for synthesizing 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
6. Studying the pharmacokinetics and pharmacodynamics of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to optimize dosing regimens.

Synthesis Methods

The synthesis of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a series of chemical reactions. The starting materials are 2-amino-5-ethyl-1,3,4-thiadiazole and 3-propoxybenzaldehyde, which undergo a condensation reaction to form the corresponding Schiff base. The Schiff base is then subjected to a cyclization reaction with 2,4-pentanedione to produce the chromeno[2,3-c]pyrrole-3,9-dione derivative. The final step involves the introduction of a methyl group at the 7-position of the chromeno[2,3-c]pyrrole-3,9-dione ring system, resulting in the formation of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

Scientific Research Applications

2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic activities in preclinical studies. In vitro studies have shown that 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Additionally, 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to reduce fibrosis in animal models of liver and lung fibrosis.

properties

Product Name

2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H23N3O4S/c1-4-11-31-16-8-6-7-15(13-16)21-20-22(29)17-12-14(3)9-10-18(17)32-23(20)24(30)28(21)25-27-26-19(5-2)33-25/h6-10,12-13,21H,4-5,11H2,1-3H3

InChI Key

LKUSWQAHJXLNQB-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NN=C(S4)CC)OC5=C(C3=O)C=C(C=C5)C

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NN=C(S4)CC)OC5=C(C3=O)C=C(C=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.